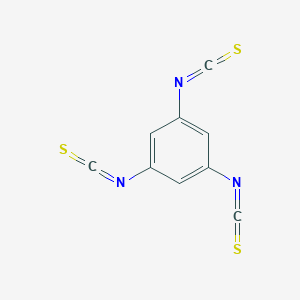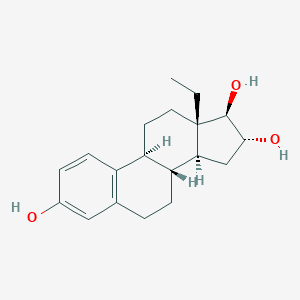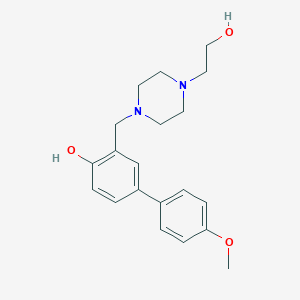![molecular formula C14H12N4O4 B024892 Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- CAS No. 109418-97-5](/img/structure/B24892.png)
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a heterocyclic compound that has been the subject of extensive research in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. The aim of
Mechanism Of Action
The exact mechanism of action of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. For example, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical And Physiological Effects
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been found to induce a range of biochemical and physiological effects in cells. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been found to inhibit cell proliferation and migration, two processes that are critical for the development and spread of cancer.
Advantages And Limitations For Lab Experiments
One of the major advantages of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is its potent biological activity. This makes the compound a valuable tool for studying various cellular processes and signaling pathways. However, one of the limitations of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-. One area of interest is the development of new derivatives of the compound that exhibit even greater biological activity. Additionally, researchers are interested in exploring the potential use of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of the compound and to better understand its potential therapeutic applications.
Conclusion
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a heterocyclic compound that has shown promise as a potential drug candidate for the treatment of various diseases. The compound has been found to exhibit potent anticancer, antiviral, and antibacterial properties, and has been the subject of extensive research in the field of medicinal chemistry. While there are some limitations to working with Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-, the compound's biological activity makes it a valuable tool for studying various cellular processes and signaling pathways. Future research in this area is likely to yield important insights into the mechanism of action of the compound, as well as its potential therapeutic applications.
Synthesis Methods
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the intermediate compound, which can be further converted into the final product through a series of chemical reactions.
Scientific Research Applications
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been extensively studied for its potential use in the treatment of various diseases. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been shown to possess antiviral and antibacterial properties, making it a promising candidate for the development of new antiviral and antibacterial drugs.
properties
CAS RN |
109418-97-5 |
|---|---|
Product Name |
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- |
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
1,3-dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone |
InChI |
InChI=1S/C14H12N4O4/c1-17-10-9(13(21)18(2)14(17)22)15-11(19)7-5-3-4-6-8(7)12(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
RGPNHBDBCGNMHY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
synonyms |
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




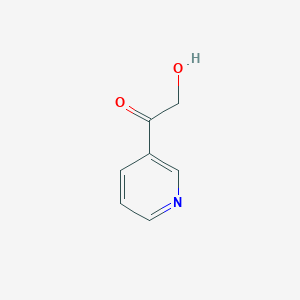
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

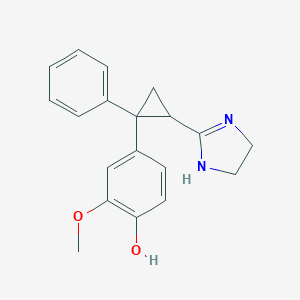
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)



